molecular formula C18H14ClN5OS B2784294 N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1357740-25-0

N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide

Cat. No. B2784294
CAS RN: 1357740-25-0
M. Wt: 383.85
InChI Key: VZXNRYRSSMQQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C18H14ClN5OS and its molecular weight is 383.85. The purity is usually 95%.
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Scientific Research Applications

H1-Antihistaminic Activity

N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide derivatives have been explored for their H1-antihistaminic activity. For instance, a study conducted by Gobinath, Subramanian, and Alagarsamy synthesized and evaluated a series of triazoloquinoxalin derivatives for their antihistaminic properties. One compound in the series demonstrated significant protection against histamine-induced bronchoconstriction in guinea pigs, showing comparable potency to the reference drug chlorpheniramine maleate with minimal sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015).

Antimicrobial and Antifungal Activity

Another domain of application is in the antimicrobial and antifungal fields. For example, El-Gazzar, Hafez, and Nawwar synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines and evaluated their potential analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. Some derivatives exhibited significant activity against both gram-negative and gram-positive bacteria, showcasing their potential as antimicrobial agents (El-Gazzar, Hafez, & Nawwar, 2009).

Anticancer Activity

The quinoline and triazoloquinoline scaffolds also present potential anticancer properties. A study by Reddy et al. synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity. Some compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential utility in cancer therapy (Reddy et al., 2015).

Adenosine Receptor Antagonism

Compounds derived from the triazoloquinoline scaffold have also been investigated for their potential as adenosine receptor antagonists, which could have implications for the treatment of various neurological conditions. Sarges et al. synthesized a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines and evaluated their potential as novel and rapid-acting antidepressant agents. The study highlighted the therapeutic potential of these compounds in behavioral despair models in rats, suggesting their possible use in treating depression (Sarges et al., 1990).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXNRYRSSMQQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.